Glutaraldehyde sodium bisulfite
Description
Contextualizing Glutaraldehyde (B144438) Sodium Bisulfite within Chemical Research
In the broader landscape of chemical research, glutaraldehyde sodium bisulfite is significant for several key reasons. It represents a method to handle and store the otherwise reactive and less stable glutaraldehyde. Glutaraldehyde itself is a potent biocide and a widely used cross-linking agent in various biological and chemical applications. wikipedia.orgmdpi.com However, its utility is sometimes hampered by its reactivity and potential for polymerization. wikipedia.org
The formation of the bisulfite adduct effectively "protects" the aldehyde functional groups, rendering the compound less reactive. nih.govresearchgate.net This characteristic is pivotal in applications where a controlled release or a more stable form of glutaraldehyde is desirable. Research has shown that the formation of the glutaraldehyde-bisulfite complex inactivates the microbiocidal activity of glutaraldehyde. nih.govresearchgate.net This inactivation is a key area of study, particularly in understanding how to neutralize glutaraldehyde in various environments.
Historical Development and Scholarly Recognition of this compound
The scholarly recognition of aldehyde-bisulfite adducts dates back to early organic chemistry. The reaction between aldehydes and sodium bisulfite has long been utilized for the purification and separation of aldehydes. wikipedia.org These adducts are often crystalline solids, which can be easily separated from reaction mixtures and then reverted to the parent aldehyde under acidic or basic conditions. wikipedia.org
While the general reaction was well-established, specific scholarly focus on the this compound adduct appears more recently in the literature, often in the context of its practical applications. A significant area of early research revolved around the inactivation of glutaraldehyde's potent biological effects. Studies in the late 20th century began to quantify the reaction between glutaraldehyde and sodium bisulfite, using techniques like high-performance liquid chromatography (HPLC) to analyze the formation of the complex. nih.govresearchgate.net These studies were crucial in establishing the stoichiometry of the reaction and confirming the loss of biocidal activity. For instance, research demonstrated that a 2.2:1 molar ratio of sodium bisulfite to alkaline glutaraldehyde resulted in the complete loss of the latter. nih.govresearchgate.net
Overview of Contemporary Research Trajectories for this compound
Current research involving this compound is multifaceted, extending from environmental science to advanced organic synthesis. A significant research trajectory continues to be the exploration of its reduced environmental toxicity compared to glutaraldehyde. researchgate.net Studies have shown that the glutaraldehyde-bisulfite complex is significantly less toxic to aquatic organisms, which has implications for the disposal of glutaraldehyde-containing waste. nih.govresearchgate.net
In the realm of organic synthesis, the use of aldehyde bisulfite adducts, including the glutaraldehyde derivative, as stable precursors is a continuing area of interest. acs.org Researchers are exploring the direct use of these adducts in reactions, avoiding the need for a separate deprotection step. benthamdirect.com For example, recent studies have demonstrated the use of aldehyde bisulfite adducts in direct reductive aminations, providing a more efficient and scalable method for synthesizing amines. acs.org This approach is particularly valuable for aldehydes that are otherwise unstable. acs.org The use of fatty aldehyde bisulfite adducts as a purification handle in the synthesis of complex molecules, such as those used in vaccines, highlights the modern utility of this classic chemical transformation. rsc.org
Structure
2D Structure
Properties
Molecular Formula |
C5H9NaO5S |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
sodium;hydrogen sulfite;pentanedial |
InChI |
InChI=1S/C5H8O2.Na.H2O3S/c6-4-2-1-3-5-7;;1-4(2)3/h4-5H,1-3H2;;(H2,1,2,3)/q;+1;/p-1 |
InChI Key |
KMQKYDWPAZMUDX-UHFFFAOYSA-M |
Canonical SMILES |
C(CC=O)CC=O.OS(=O)[O-].[Na+] |
Origin of Product |
United States |
Synthesis and Formation Mechanisms of Glutaraldehyde Sodium Bisulfite
Chemical Pathways for Glutaraldehyde (B144438) Sodium Bisulfite Formation
The formation of the glutaraldehyde-bisulfite adduct can be achieved using either sodium bisulfite or sodium metabisulfite (B1197395) as the source of the reactive bisulfite ion.
Glutaraldehyde, a dialdehyde, possesses two electrophilic aldehyde groups at each end of its five-carbon chain. nih.gov The reaction with sodium bisulfite (NaHSO₃) proceeds via a nucleophilic addition mechanism. youtube.com The bisulfite ion (HSO₃⁻) acts as the nucleophile, attacking the carbonyl carbon of the aldehyde groups. youtube.comyoutube.com This process results in the formation of a tetrahedral intermediate, which then rearranges to form a stable α-hydroxysulfonic acid salt, known as the bisulfite adduct. wikipedia.org
Given that glutaraldehyde has two aldehyde functional groups, the reaction can proceed to form either a mono-adduct or a di-adduct, where one or both aldehyde groups have reacted with a bisulfite ion, respectively. The resulting compound, often referred to as glutaraldehyde bis(sodium bisulfite), is significantly more soluble in water and less reactive than the parent aldehyde. rochester.edusigmaaldrich.com
Sodium metabisulfite (Na₂S₂O₅) serves as a convenient and effective precursor to the bisulfite ion required for the reaction. tandfonline.comgoogle.com When dissolved in water, sodium metabisulfite hydrolyzes to form an equilibrium mixture containing sodium bisulfite (NaHSO₃). tandfonline.com
The predicted reaction is as follows: Na₂S₂O₅ + H₂O ⇌ 2 NaHSO₃
Once the sodium bisulfite is formed in solution, the reaction with glutaraldehyde proceeds through the same nucleophilic addition pathway as described in section 2.1.1. tandfonline.com This makes sodium metabisulfite a practical alternative to sodium bisulfite for the synthesis of the glutaraldehyde bisulfite adduct, often favored for its stability as a dry powder. google.com
Factors Influencing Glutaraldehyde Sodium Bisulfite Synthesis Efficiency
The efficiency and yield of the this compound synthesis are governed by several critical factors, including the pH of the reaction medium and the molar ratio of the reactants.
The pH of the solution plays a crucial role in the formation of the glutaraldehyde-bisulfite complex. The equilibrium between the different sulfur(IV) species (sulfur dioxide, bisulfite, and sulfite) is pH-dependent. The bisulfite ion (HSO₃⁻) is the primary nucleophile in the reaction with aldehydes. caltech.edu
Studies have shown that the rate of adduct formation is dependent on the concentration of available bisulfite and sulfite (B76179) ions. caltech.edu The sulfite ion (SO₃²⁻) is a significantly more potent nucleophile than the bisulfite ion. caltech.edu In alkaline conditions (e.g., pH 8.5), the concentration of the more nucleophilic sulfite ion increases, which can lead to a faster reaction rate compared to acidic conditions. caltech.edunih.gov Conversely, the stability of the formed adduct can also be influenced by pH, with the reverse reaction (decomposition of the adduct) being favored in strongly acidic or basic solutions. wikipedia.org Therefore, controlling the pH is essential for optimizing both the rate of formation and the stability of the final product.
The stoichiometry, or the molar ratio of the reactants, is a key determinant of the reaction's outcome and yield. The reaction between glutaraldehyde and sodium bisulfite can form both mono- and di-adducts. To ensure the complete conversion of glutaraldehyde to its bisulfite adduct, a molar excess of the bisulfite source is typically used.
Research has demonstrated that the complete inactivation of glutaraldehyde's properties occurs when a sufficient molar ratio of sodium bisulfite to glutaraldehyde is achieved. For instance, one study using high-performance liquid chromatography (HPLC) found that a 2.2:1 molar ratio of sodium bisulfite to glutaraldehyde resulted in the complete loss of free glutaraldehyde. nih.govtandfonline.comresearchgate.net Another study noted that using a 3-molar excess of sodium bisulfite was effective. tandfonline.com The precise ratio needed can depend on the specific reaction conditions and the desired final product composition (i.e., the proportion of di-adduct).
Interactive Data Table: Stoichiometric Influence on Glutaraldehyde Reaction
The following table summarizes findings on the effect of reactant ratios on the reaction between glutaraldehyde and sodium bisulfite.
| Molar Ratio (Bisulfite:Glutaraldehyde) | Observation | Source |
| 2.2:1 | Complete loss of free glutaraldehyde detected via HPLC. | nih.gov, tandfonline.com, researchgate.net |
| 3:1 | Used as an effective excess for glutaraldehyde inactivation. | tandfonline.com |
Advanced Reaction Mechanisms and Molecular Interactions of Glutaraldehyde Sodium Bisulfite
Glutaraldehyde (B144438) Sodium Bisulfite as a Crosslinking Agent
The addition of sodium bisulfite to glutaraldehyde modifies its reactivity but does not eliminate its capacity to act as a crosslinking agent, particularly for polymers rich in hydroxyl groups. The compound serves as a source of glutaraldehyde, which, under appropriate conditions, engages in crosslinking reactions.
Acetal (B89532) Bond Formation in Polymeric Systems
The primary mechanism by which glutaraldehyde crosslinks polymers containing hydroxyl groups is through the formation of acetal bonds. nih.govresearchgate.net In an acidic environment, the aldehyde groups of glutaraldehyde react with the hydroxyl (-OH) groups present on the polymer chains. nih.gov This reaction proceeds in two steps: first, the formation of a hemiacetal, followed by the reaction with a second hydroxyl group to form a stable acetal linkage. This process effectively creates a chemical bridge between polymer chains, transforming a collection of individual macromolecules into a single, interconnected network. nih.govresearchgate.net
Intermolecular Bridging and Hydrogen Bonding Perturbations
The formation of acetal bonds results in the creation of intermolecular bridges between polymer chains. nih.gov These bridges significantly alter the physical properties of the material by restricting the movement and mobility of the polymer chains. jmaterenvironsci.com This increased network cohesion leads to a more compact and rigid structure. jmaterenvironsci.com
An important consequence of this intermolecular bridging is the perturbation of existing hydrogen bonds within the polymer matrix. As the crosslinker reacts with available hydroxyl groups, it reduces the number of sites available for intermolecular hydrogen bonding between the polymer chains themselves. jmaterenvironsci.com This reduction in hydrogen bonding is observable through analytical techniques like Fourier Transform Infrared Spectroscopy (FTIR), where a decrease in the intensity of the broad hydroxyl absorption band is seen with increasing crosslinker concentration. jmaterenvironsci.com
Crosslinking with Hydroxyl-Rich Biopolymers (e.g., Polyvinyl Alcohol, Starch)
Glutaraldehyde and its sodium bisulfite adduct are particularly effective in crosslinking hydroxyl-rich biopolymers such as polyvinyl alcohol (PVA) and starch. nih.govjmaterenvironsci.com Both PVA and starch possess abundant hydroxyl groups that are readily available for the acetal formation reaction. nih.govresearchgate.net
When glutaraldehyde sodium bisulfite is blended with a PVA/starch mixture, it introduces intermolecular bridges between the polysaccharide chains of starch and the PVA chains. jmaterenvironsci.com This crosslinking enhances the thermo-mechanical properties of the blend. researchgate.netjmaterenvironsci.com Research has shown that as the concentration of the glutaraldehyde-based crosslinker increases, key physical properties of the PVA/starch blend are significantly altered. The viscosity of the blend increases due to the formation of longer, entangled, and cross-linked chains, which restricts molecular movement. jmaterenvironsci.com Concurrently, the glass transition temperature (Tg) rises, indicating enhanced thermal stability due to the more rigid, cross-linked network. nih.govjmaterenvironsci.com
| Crosslinker Concentration (Relative to Polymer) | Viscosity (cP) | Glass Transition Temperature (Tg) (°C) |
|---|---|---|
| 0% | ~1800 | ~62 |
| Low | ~2200 | ~64 |
| Medium | ~2600 | ~66 |
| High | ~3000 | ~68 |
Adduct Formation and Deactivation Properties of this compound
The reaction between glutaraldehyde and sodium bisulfite is a critical aspect of its chemistry, leading to the formation of a stable adduct and a significant reduction in the parent aldehyde's biological activity.
Formation of Alpha-Hydroxyl Sodium Sulfonate Adducts
Glutaraldehyde reacts with sodium bisulfite (NaHSO₃) in a nucleophilic addition reaction, which is a general reaction for aldehydes. echemi.comrochester.edu The bisulfite anion acts as a nucleophile, attacking the electrophilic carbon atoms of the two aldehyde groups in the glutaraldehyde molecule. This reaction results in the formation of a stable, water-soluble addition product. rochester.edutandfonline.com
The resulting compound is a di-adduct, specifically a glutaraldehyde bis(sodium bisulfite) adduct, with the chemical formula NaO₃SCH(OH)(CH₂)₃CH(OH)SO₃Na. sigmaaldrich.comsigmaaldrich.com This structure is characterized by the presence of an alpha-hydroxyl sodium sulfonate group at each end of the pentane (B18724) chain, where the aldehyde groups were formerly located. sigmaaldrich.comsigmaaldrich.com This adduct is a stable, non-hazardous compound. tandfonline.com
Impact on Glutaraldehyde Reactivity and Activity
The formation of the bisulfite adduct effectively deactivates the microbiocidal properties of glutaraldehyde. nih.govtandfonline.com The reaction masks the aldehyde groups, which are responsible for glutaraldehyde's potent antimicrobial action through protein cross-linking. ontosight.ai Studies have demonstrated that the glutaraldehyde-bisulfite complex is not microbiocidal against various bacteria. nih.govresearchgate.net
High-performance liquid chromatography (HPLC) analysis has confirmed that glutaraldehyde is completely consumed and inactivated when reacted with a sufficient molar ratio of sodium bisulfite. tandfonline.com This deactivation is significant from an environmental standpoint, as the resulting adduct is considerably less toxic to aquatic organisms than glutaraldehyde itself. nih.govresearchgate.net
| Parameter | Value/Observation |
|---|---|
| Required Molar Ratio (NaHSO₃:Glutaraldehyde) for Complete Inactivation | 2.2:1 |
| Microbiocidal Activity of Adduct | None observed against E. coli, P. aeruginosa, E. aerogenes |
| Aquatic Toxicity (Daphnia magna LC50) of Adduct | 41–109 ppm (based on glutaraldehyde concentration) |
| Aquatic Toxicity (Daphnia magna LC50) of Glutaraldehyde Alone | ~10-fold lower (more toxic) than the adduct |
Competitive Reaction Dynamics with Amino Groups
When glutaraldehyde is present in a solution containing both sodium bisulfite and compounds with primary amino groups, such as amino acids, a competitive reaction scenario unfolds. google.com The interaction between glutaraldehyde and these nucleophiles can proceed via two primary pathways: the formation of a bisulfite adduct or the formation of a Schiff base with the amino group.
The reaction between an aldehyde and sodium bisulfite is a nucleophilic addition that is generally rapid and forms a stable α-hydroxysulfonate adduct. google.comwikipedia.org In contrast, the reaction of glutaraldehyde with amino groups, which leads to the formation of an imino link (Schiff base), proceeds via a different mechanism. Research indicates that the sodium bisulfite addition reaction is kinetically favored, meaning it occurs more quickly than the Schiff's base formation. google.com Furthermore, the resulting glutaraldehyde-bisulfite adduct is less susceptible to reversal compared to the initial amino group adduct. google.com
Consequently, in a system where both bisulfite and amino groups are available, glutaraldehyde will preferentially react with the sodium bisulfite. google.com Any glutaraldehyde that remains unreacted after the available bisulfite has been consumed can then react with the amino groups present in the solution. google.com This principle is utilized in certain analytical assays to quantify aldehyde concentrations, where a known amount of bisulfite is used to titrate the aldehyde, and any excess aldehyde is detected by a color-forming reaction with an amino acid. google.com
The reaction of glutaraldehyde with proteins is further complicated by glutaraldehyde's own chemistry in aqueous solutions. Glutaraldehyde can undergo aldol (B89426) condensation reactions, particularly as the pH increases, to form unsaturated polymeric structures. nih.gov These polymeric forms, which contain aldehyde groups conjugated with ethylenic double bonds, are reactive towards the amino groups of amino acids like lysine. nih.govresearchgate.net This reaction results in a stable imino bond, which is stabilized by resonance with the conjugated double bond. nih.gov
Long-Term Stability and Degradation of Glutaraldehyde-Bisulfite Adducts
The glutaraldehyde-bisulfite adduct is an addition compound formed through the reversible reaction of glutaraldehyde with sodium bisulfite. researchgate.netcaltech.edu Its long-term stability is not absolute and is influenced by the equilibrium of this reaction, as well as by environmental factors such as temperature and pH that also affect the stability of glutaraldehyde itself. wikipedia.orgnih.gov
The formation of the adduct is a reversible process, and the adduct can be dissociated back into its original components, glutaraldehyde and bisulfite, by treatment with a strong acid or base. wikipedia.orgnih.gov The stability of glutaraldehyde itself is pH-dependent; it is more stable in acidic solutions and tends to undergo polymerization via aldol condensation reactions in alkaline solutions, leading to a loss of active dialdehyde. nih.govcdc.gov This inherent instability of glutaraldehyde at higher pH suggests a corresponding effect on the equilibrium and stability of its bisulfite adduct. As the free glutaraldehyde is removed from the solution via polymerization, the equilibrium would shift, causing the dissociation of the adduct.
Temperature is another critical factor. The degradation of glutaraldehyde is accelerated at higher temperatures. researchgate.net Studies on aqueous glutaraldehyde solutions show that increasing temperature shifts the complex chemical equilibria, leading to a higher concentration of the monomeric glutaraldehyde form relative to its various oligomeric and hydrated byproducts. nih.gov This temperature-dependent behavior would likewise influence the dissociation of the glutaraldehyde-bisulfite adduct.
The degradation of the adduct can be considered from two perspectives: the chemical dissociation back to its precursors and the biological degradation of the complex. The released glutaraldehyde is susceptible to degradation pathways including polymerization and oxidation. nih.gov The entire glutaraldehyde-bisulfite complex is also subject to biodegradation by microorganisms. nih.gov Research has shown that the complex is biodegradable, with the extent of degradation being dependent on the molar ratio of the components. nih.gov
Biodegradation of Glutaraldehyde-Bisulfite Adduct
The following table presents data from a 28-day closed bottle test, illustrating the biodegradation of the glutaraldehyde-bisulfite complex at different molar ratios.
| Molar Ratio (Sodium Bisulfite:Glutaraldehyde) | 5-Day Biodegradation (%) | 15-Day Biodegradation (%) |
|---|---|---|
| 2.2:1 | 51% | 63% |
| 3:1 | 48% | 57% |
Data sourced from reference nih.gov.
Research Applications of Glutaraldehyde Sodium Bisulfite in Advanced Materials and Biochemical Systems
Polymer and Material Science Research
In the realm of polymer and material science, glutaraldehyde (B144438) sodium bisulfite is investigated for its potential to modify and enhance the properties of various materials.
Enhancing Thermomechanical Properties of Polymer Blends (e.g., Viscosity, Tensile Strength)
Research has demonstrated the efficacy of glutaraldehyde sodium bisulfite as a crosslinker for polymer blends, leading to notable improvements in their thermomechanical properties. When introduced into a blend of polyvinyl alcohol (PVA) and starch (S), it reacts with the hydroxyl groups of the polymers. jmaterenvironsci.com This reaction forms intermolecular bridges, creating a more compact and networked structure that restricts the movement of polymer chains. jmaterenvironsci.com
The crosslinking action leads to an increase in the chain length and entanglement of the PVA and starch molecules, resulting in a significant rise in the viscosity of the blend. jmaterenvironsci.com This effect is directly proportional to the concentration of the this compound added. Furthermore, the formation of this crosslinked network enhances the thermal stability of the blend, as evidenced by an increase in the glass transition temperature (Tg). jmaterenvironsci.com The storage modulus, a measure of the material's elastic response, also shows an increase, indicating improved mechanical strength. jmaterenvironsci.com
Table 1: Effect of this compound (GSB) Concentration on the Properties of PVA/Starch Blends
| GSB Concentration | Viscosity | Glass Transition Temperature (Tg) | Storage Modulus (E') |
| 0% (Control) | Baseline | Baseline | Baseline |
| 0.5% | Increased | Increased | Increased |
| 1% | Further Increased | Further Increased | Further Increased |
| This table is an illustrative representation based on findings that show a proportional increase in these properties with higher GSB concentrations. jmaterenvironsci.com |
Development of Bio-based Adhesives and Composite Materials
The enhanced cohesion and mechanical properties imparted by this compound make it a promising candidate for the development of bio-based adhesives. jmaterenvironsci.com The crosslinking of natural polymers like starch with synthetic polymers such as PVA can lead to adhesives with improved performance. jmaterenvironsci.comresearchgate.net This approach is part of a broader research effort to replace petrochemical-based materials with sustainable and biodegradable alternatives derived from renewable resources. scirp.orgscirp.org
Crosslinking Strategies for Hydrogel Engineering
Glutaraldehyde and its derivatives are extensively used as crosslinking agents in the engineering of hydrogels, particularly those based on PVA and polyvinylpyrrolidone (B124986) (PVP). mdpi.com The crosslinking mechanism involves the hydroxyl groups of PVA initiating a nucleophilic attack on the aldehyde groups of the crosslinker, resulting in the formation of acetal (B89532) bridges. mdpi.com This process creates a stable, covalent network that gives the hydrogel its structure and strength. mdpi.com
The resulting hydrogels are generally inert, especially in neutral conditions, and can be designed for various applications. mdpi.com The introduction of these crosslinks significantly enhances the strength and stability of the hydrogel matrix. mdpi.com
Biomedical Engineering Research
In biomedical engineering, this compound is explored for its role in improving the biocompatibility and functionality of medical materials and devices. This research excludes clinical trial data in humans.
Anti-Calcification Modifiers for Bioprosthetic Materials
While direct research specifically naming this compound as an anti-calcification modifier is not prevalent in the provided results, the underlying chemistry is relevant. Glutaraldehyde is a standard fixative for bioprosthetic heart valves, a process critical for stabilizing the tissue. However, residual aldehyde groups are implicated in the long-term calcification of these implants. The detoxification of these groups, as discussed in the next section, is a key strategy to mitigate calcification. By reacting with and neutralizing these aldehyde groups, compounds like sodium bisulfite can potentially play an indirect role in anti-calcification strategies.
Detoxification of Residual Aldehyde Groups in Biological Tissue Fixation
Glutaraldehyde is a widely used fixative and sterilant for biological tissues and medical instruments. nih.govtandfonline.com After fixation, residual aldehyde groups can remain, which may cause cytotoxicity. This compound is effectively a neutralized form of glutaraldehyde. nih.govtandfonline.com The reaction between glutaraldehyde and sodium bisulfite has been shown to abolish the antimicrobial properties of glutaraldehyde, indicating a successful neutralization of the reactive aldehyde groups. nih.govtandfonline.com
This principle is applied in the detoxification of aldehyde-containing waste from tissue fixation processes in laboratory and clinical settings. nih.govresearchgate.net Commercially available neutralizers can inactivate formaldehyde (B43269) and glutaraldehyde wastes, reducing their health and environmental hazards upon disposal. nih.govtandfonline.comresearchgate.net The addition product of glutaraldehyde and sodium bisulfite is classified as a nonhazardous product. nih.govtandfonline.com This detoxification is crucial for improving the biocompatibility of glutaraldehyde-treated tissues intended for implantation by reducing the potential for adverse tissue reactions.
Influence on Extensibility and Strength of Modified Tissues
The modification of biological tissues using cross-linking agents is a critical process in the development of various biomaterials, particularly for applications requiring enhanced mechanical durability and stability, such as in bioprosthetic heart valves and tissue-engineered scaffolds. Glutaraldehyde has been a widely utilized cross-linking agent due to its effectiveness in forming stable intermolecular and intramolecular bonds within the collagenous matrix of tissues. This cross-linking process generally leads to an increase in the mechanical strength and stiffness of the tissue, while concurrently reducing its extensibility. nih.govresearchgate.net
The introduction of sodium bisulfite into this process, typically as a quenching or detoxification agent following glutaraldehyde treatment, results in the formation of this compound adducts. The influence of this specific chemical entity on the ultimate mechanical properties of the modified tissues, namely their extensibility and strength, is a subject of significant research interest. While direct studies on tissues modified with a pre-formed "this compound" compound are limited, valuable insights can be drawn from research investigating the sequential treatment of tissues with glutaraldehyde followed by a bisulfite-containing solution, such as sodium metabisulfite (B1197395), which serves a similar chemical function. nih.gov
Detailed Research Findings
Research into the effects of glutaraldehyde cross-linking on collagenous tissues consistently demonstrates a significant enhancement of their mechanical properties. For instance, studies on porcine pulmonary ligaments treated with glutaraldehyde have shown a marked increase in mechanical strength. nih.govnih.gov This is attributed to the formation of covalent bonds between collagen molecules, which restricts their ability to slide past one another under stress. nih.gov Similarly, human pericardium treated with glutaraldehyde exhibited a four-fold increase in ultimate tensile strength compared to non-calcified aortic valve leaflets, highlighting its suitability for applications like aortic valve reconstruction. researchgate.net
The addition of a bisulfite treatment step after glutaraldehyde cross-linking is primarily aimed at neutralizing any unreacted glutaraldehyde, thereby reducing cytotoxicity. A key question is whether this subsequent treatment compromises the mechanical integrity imparted by the initial cross-linking. A study by Gonzalez-Soto et al. (2021) on collagen scaffolds for corneal tissue engineering provides crucial data in this area. In their research, collagen scaffolds were first cross-linked with 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDC), followed by a secondary cross-linking with varying concentrations of glutaraldehyde (GTA). Subsequently, these scaffolds were treated with either sodium metabisulfite (SM) or sodium borohydride (B1222165) to neutralize residual glutaraldehyde.
The findings from this study are particularly illuminating. The addition of glutaraldehyde as a secondary cross-linker significantly improved the mechanical properties of the EDC-crosslinked scaffolds in a dose-dependent manner. nih.gov Crucially, the subsequent treatment with sodium metabisulfite to form glutaraldehyde-sulfonate complexes did not negatively impact the enhanced mechanical properties, enzymatic stability, or transparency of the double-crosslinked scaffold. nih.gov This indicates that the formation of the this compound adduct within the tissue matrix does not reverse the beneficial effects of glutaraldehyde cross-linking on tissue strength.
The table below, derived from the data presented by Gonzalez-Soto et al. (2021), illustrates the influence of glutaraldehyde and subsequent sodium metabisulfite treatment on the mechanical properties of collagen scaffolds.
| Treatment Group | Young's Modulus (kPa) |
| EDC-crosslinked | 15.6 ± 1.1 |
| EDC + 0.05% GTA | 21.2 ± 2.1 |
| EDC + 0.1% GTA | 30.3 ± 1.7 |
| EDC + 0.25% GTA | 41.2 ± 2.9 |
| EDC + 0.1% GTA + SM | 31.8 ± 2.5 |
The data clearly shows a progressive increase in the Young's Modulus, a measure of stiffness and strength, with increasing concentrations of glutaraldehyde. The treatment with sodium metabisulfite (SM) on the 0.1% GTA group resulted in a Young's Modulus that was not significantly different from the non-SM-treated counterpart, confirming that the quenching process does not compromise the mechanical strength of the modified tissue.
Sophisticated Analytical Methodologies for Glutaraldehyde Sodium Bisulfite and Its Adducts
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the structural and thermal characteristics of glutaraldehyde-crosslinked systems.
Fourier-Transform Infrared (FTIR) Spectroscopy for Crosslink Detection and Aldehyde Banding Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a sample and monitoring changes during chemical reactions such as crosslinking. In the context of glutaraldehyde (B144438), FTIR is instrumental in detecting the formation of crosslinks and analyzing the characteristic aldehyde bands.
The crosslinking reaction of glutaraldehyde with various materials, such as chitosan (B1678972), can be confirmed by the appearance of a new band corresponding to the –C=N stretching of the Schiff base formed. For instance, in a study on glutaraldehyde-crosslinked chitosan, the presence of a peak at 1548 cm⁻¹ confirmed the crosslinking reaction. researchgate.net Similarly, the formation of a C=N bond between chitosan and aldehydes has been evidenced by a band at 1412 cm⁻¹. researchgate.net
The analysis of aldehyde banding in FTIR spectra provides further insights. A C-H stretching absorption band from the aldehyde group was identified at 2867 cm⁻¹ in the spectrum of a cross-linked hydrogel. researchgate.net The presence of unreacted aldehydic groups can also be indicated by a band around 1715 cm⁻¹. nih.gov However, this band's interpretation can be complex as it might also be attributed to the cross-linking mode itself, particularly in reactions involving a Michael-type addition. nih.gov The pH of the reaction medium can also influence the FTIR spectrum, with the aldehyde band at 1715 cm⁻¹ being more pronounced at a pH of 11 compared to neutral or acidic conditions. nih.gov
Key FTIR Bands for Glutaraldehyde Crosslinking Analysis:
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 2867 | C-H stretching of aldehyde group | researchgate.net |
| 1715 | Aldehyde C=O stretching (unreacted or from crosslink) | nih.gov |
| 1548 | –C=N stretching (Schiff base formation) | researchgate.net |
| 1412 | C-N stretching in aliphatic amines | researchgate.net |
Differential Scanning Calorimetry (DSC) for Thermal Property Analysis of Crosslinked Systems
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. hitachi-hightech.commt.com This method is widely used to determine the thermal properties of materials, such as melting points, glass transition temperatures, and crystallization behavior. hitachi-hightech.comnetzsch.com
In the context of glutaraldehyde-crosslinked systems, DSC is crucial for assessing the impact of crosslinking on the thermal stability and phase transitions of the material. For example, DSC has been used to analyze the thermal profile of bovine pericardium crosslinked with glutaraldehyde. nih.gov A variation of the technique, quasi-isothermal modulated DSC (QiMDSC), has been employed to study the crosslinking mechanism, revealing that the reaction with bovine pericardium was continuous and completed after 10 minutes. nih.gov
DSC analysis of crosslinked liquid crystalline elastomers has shown that the glass transition temperature remains relatively stable even with increased crosslinking density, which is attributed to the flexibility of the crosslinker. researchgate.net The technique can differentiate between materials with different compositions and crosslinking degrees by observing shifts in their thermal transition temperatures. researchgate.net
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating and quantifying glutaraldehyde and its adducts in various samples, including solutions and air.
Gas Chromatography (GC) for Glutaraldehyde Concentration Determination in Solutions and Air
Gas Chromatography (GC) is a robust method for determining the concentration of volatile compounds like glutaraldehyde. Various GC-based methods have been developed for its analysis in both aqueous solutions and air samples.
For air analysis, several approaches exist. One method involves drawing air through a tube packed with silica (B1680970) gel, followed by desorption with acetone (B3395972) and analysis by GC with flame ionization detection (FID). cdc.gov This method has a reported detection limit of 0.02 ppm for a 15-minute air sample. cdc.gov Another technique uses alumina (B75360) adsorption with subsequent desorption and GC-FID analysis. cdc.gov To enhance sensitivity, derivatization techniques are often employed. For instance, NIOSH method 2531 involves collecting the sample on XAD-2 tubes treated with dinitrophenylhydrazine hydrochloride, followed by GC-FID analysis, with a detection limit of 0.3 to 1 µg per sample. cdc.gov A highly sensitive method involves derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (B1194010) on a solid-phase microextraction (SPME) fiber, allowing for detection at concentrations as low as 6 µg/m³ with electron-capture detection. researchgate.netunifi.it
In aqueous solutions, GC analysis can be used to detect glutaraldehyde concentrations ranging from 1 to 2,500 ppm w/v using a GC equipped with a Tenax-GC or Porapak PS column and an FID. cdc.gov For trace level analysis in water, a GC-MS method based on derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine has been established, achieving detection limits in the ng/L range. researchgate.net
Summary of GC Methods for Glutaraldehyde Determination:
| Sample Matrix | Method | Detector | Detection Limit | Reference |
| Air | Silica gel adsorption/Acetone desorption | FID | 0.02 ppm | cdc.gov |
| Air | Alumina adsorption/Phosphate buffer desorption | FID | - | cdc.gov |
| Air | NIOSH Method 2531 (XAD-2/DNPH) | FID | 0.3 - 1 µ g/sample | cdc.gov |
| Air | SPME with PFBHA derivatization | ECD | 6 µg/m³ | researchgate.netunifi.it |
| Water | Direct injection | FID | 1 - 2,500 ppm | cdc.gov |
| Water | PFBHA derivatization/Micro-LLE | MS | 0.008 - 0.03 µg/L | researchgate.net |
High-Performance Liquid Chromatography (HPLC) for Adduct Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds, making it ideal for the analysis of glutaraldehyde adducts. filab.fr
A common approach for glutaraldehyde analysis by HPLC involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). The resulting hydrazone derivative can be separated on a C18 or CN column and detected by a UV or PDA detector. researchgate.netnifc.gov.vn This method has been validated for determining glutaraldehyde in disinfectants, with detection typically performed at a wavelength of 360 nm. nifc.gov.vn The limit of detection for glutaraldehyde in air using this derivatization method has been reported to be 0.02 mg/m³. cdc.gov
HPLC methods have been developed and validated for various concentration ranges. For instance, one method can determine glutaraldehyde content between 1.25 and 10 mg/L with a detection limit of 0.2 mg/L. researchgate.net Another application of HPLC is the detection of trace amounts of glutaraldehyde in fluids from medical equipment, where concentrations ranging from 14.99 to 37.40 µg/mL have been measured after DNPH derivatization. researchgate.net
Titrimetric and Colorimetric Assays
Titrimetric and colorimetric assays represent classical yet reliable approaches for the quantification of glutaraldehyde, often by measuring the consumption of a reactant or the formation of a colored product. These methods are valued for their simplicity and cost-effectiveness.
Iodometric Titration of Unreacted Bisulfite for Glutaraldehyde Determination
A well-established method for determining glutaraldehyde (GA) concentration involves its reaction with a known excess of sodium bisulfite to form a stable addition product, the glutaraldehyde-bisulfite complex. The unreacted bisulfite remaining in the solution is then quantified by iodometric titration. scite.ai This back-titration approach allows for an indirect but accurate calculation of the amount of glutaraldehyde that initially reacted. The accuracy of this method is reported to be approximately 0.2%. uct.ac.za
The procedure typically involves adding an aliquot of the glutaraldehyde solution to a standardized solution of sodium bisulfite (or sodium metabisulfite (B1197395), Na₂S₂O₅, which yields bisulfite in solution) and allowing a sufficient reaction time. scite.aiuct.ac.za The remaining bisulfite is then titrated with a standardized potassium tri-iodide (I₃⁻) solution. The endpoint is visualized when the solution turns and remains yellow for a few minutes, indicating the presence of excess iodine. uct.ac.za A blank titration using water instead of the aldehyde solution is also performed to determine the initial amount of bisulfite. uct.ac.za
Table 1: Reagents and Procedure for Iodometric Titration of Glutaraldehyde
| Component | Description | Reference |
| Reagents | 0.125 M Sodium Metabisulfite (Na₂S₂O₅) | uct.ac.za |
| 0.1 M Potassium Tri-iodide (I₃⁻) | uct.ac.za | |
| Sample Titration (V1) | 1 mL of glutaraldehyde solution (0.6% to 6%) is added to 20 mL of 0.125M Na₂S₂O₅. | uct.ac.za |
| Blank Titration (V2) | 1 mL of water is added to 20 mL of 0.125M Na₂S₂O₅. | uct.ac.za |
| Endpoint | The solution is titrated with 0.1 M I₃⁻ until a stable yellow color persists for three minutes. | uct.ac.za |
The concentration of glutaraldehyde is calculated based on the difference in the volumes of titrant used for the blank (V2) and the sample (V1). uct.ac.za
Quantitative Liberation of Sodium Hydroxide (B78521) from Glutaraldehyde-Bisulfite Addition Product
An alternative titrimetric method is based on the reaction of glutaraldehyde with sodium sulfite (B76179) (Na₂SO₃). osha.govcdc.gov When glutaraldehyde reacts with an excess of sodium sulfite in a neutral or slightly alkaline solution, it forms the glutaraldehyde-bisulfite addition product. This reaction results in the quantitative liberation of sodium hydroxide (NaOH), which can then be titrated with a standardized acid. osha.gov
The procedure involves preparing a solution of sodium sulfite and adjusting its pH to a value between 8.5 and 10. cdc.gov After adding the glutaraldehyde sample, the pH of the solution increases, often to around 12, due to the release of NaOH. cdc.gov The solution is then immediately titrated back to its original pH using a standardized sulfuric acid solution. osha.govcdc.gov The amount of acid required for the titration is directly proportional to the amount of glutaraldehyde in the sample. It is crucial that the solution to be titrated contains an excess of sodium sulfite and that any significant acidity or basicity in the glutaraldehyde sample is neutralized prior to the analysis. osha.gov
Table 2: Standardization of Glutaraldehyde via Sodium Sulfite Reaction
| Step | Procedure | Reference |
| 1. Reagent Prep | Place 10.0 mL of 1.13 M sodium sulfite solution in a beaker. | cdc.gov |
| 2. pH Adjustment | Adjust the pH to between 8.5 and 10 with acid or base and record the exact pH. | cdc.gov |
| 3. Sample Addition | Add 1.0 mL of the glutaraldehyde stock solution. The pH will rise to ~12. | cdc.gov |
| 4. Titration | Titrate the solution back to the original recorded pH with 0.02 N sulfuric acid. | cdc.gov |
| 5. Calculation | The concentration of glutaraldehyde is calculated from the volume of sulfuric acid used. | cdc.gov |
Advanced Methodologies for Residual Glutaraldehyde and Adduct Quantification in Complex Matrices
For the analysis of residual glutaraldehyde and its adducts in complex environments such as air, water, or biological samples, more sophisticated and sensitive techniques like chromatography are required. scite.aiuct.ac.zaresearchgate.net These methods often involve a derivatization step to enhance the stability and detectability of the analyte.
High-Performance Liquid Chromatography (HPLC) is a widely used technique. One common approach involves the derivatization of glutaraldehyde with 2,4-dinitrophenylhydrazine (DNPH). osha.gov Air samples, for instance, can be drawn through filters coated with DNPH and phosphoric acid. The glutaraldehyde reacts to form a stable DNPH-hydrazone derivative, which is then extracted with a solvent like acetonitrile (B52724) and analyzed by HPLC with UV detection. osha.gov This method allows for the quantification of glutaraldehyde at very low levels, with reliable quantitation limits in the parts-per-billion (ppb) range for air samples. osha.gov HPLC has also been used to directly analyze the inactivation of glutaraldehyde by sodium bisulfite, confirming the complete loss of free glutaraldehyde upon formation of the bisulfite adduct. nih.gov
Gas Chromatography (GC) offers another powerful tool for quantification. For GC analysis, glutaraldehyde is typically derivatized to form a more volatile and thermally stable compound. One method involves collection on a sorbent tube coated with 2-(hydroxymethyl)piperidine. During sampling, glutaraldehyde reacts to form a stable oxazolidine (B1195125) derivative. cdc.gov This derivative is then thermally desorbed or solvent-extracted and analyzed by GC with a Flame Ionization Detector (FID). cdc.gov
Table 3: Comparison of Advanced Analytical Methodologies
| Methodology | Derivatization Agent | Principle | Application | Reference |
| HPLC-UV | 2,4-Dinitrophenylhydrazine (DNPH) | Forms a stable hydrazone derivative, separated by HPLC and detected by UV absorbance. | Air samples; quantification of low-level residual glutaraldehyde. | osha.gov |
| HPLC | None (Direct Analysis) | Separation and quantification of the glutaraldehyde-bisulfite complex from free glutaraldehyde. | Monitoring reaction kinetics and inactivation. | nih.gov |
| GC-FID | 2-(Hydroxymethyl)piperidine | Forms a volatile oxazolidine derivative on a sorbent tube, analyzed by GC-FID. | Air samples; sensitive enough for ceiling determinations. | cdc.gov |
These advanced methods provide the high specificity and sensitivity needed to quantify glutaraldehyde and its addition products, like glutaraldehyde sodium bisulfite, in challenging sample matrices where interferences are common. scite.aiuct.ac.zaresearchgate.net
Theoretical and Computational Investigations of Glutaraldehyde Sodium Bisulfite Chemistry
Quantum Chemical Studies of Adduct Formation Energies
Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in determining the energetics of chemical reactions, including the formation of adducts. These studies provide insight into the stability and thermodynamics of the glutaraldehyde (B144438) sodium bisulfite complex.
Detailed Research Findings: While direct quantum chemical calculations for the formation energy of the glutaraldehyde sodium bisulfite adduct are not readily found, extensive research on the thermodynamics of other aldehyde-S(IV) adducts provides a strong predictive framework. caltech.edu The reaction is a reversible nucleophilic addition of the bisulfite ion (HSO₃⁻) or sulfite (B76179) ion (SO₃²⁻) to the carbonyl carbons of glutaraldehyde. caltech.edu
The key thermodynamic parameter is the equilibrium stability constant (K), which is directly related to the Gibbs free energy of adduct formation (ΔG). Studies on various aldehydes, such as benzaldehyde, glyoxal, and methylglyoxal, have shown that the stability of the resulting α-hydroxysulfonate adduct is significantly influenced by the structure of the parent aldehyde. caltech.eduacs.org For instance, linear free-energy relationships have been established, correlating the adduct stability constants with the Taft σ* parameter, which quantifies the polar substituent effects of the group attached to the carbonyl. caltech.edu A high degree of correlation has also been observed between the stability constants of bisulfite adducts and the hydration constants of the parent carbonyl compounds. caltech.edu
The reaction can be represented as: RCHO + HSO₃⁻ ⇌ RCH(OH)SO₃⁻
For glutaraldehyde, this reaction occurs at both aldehyde groups. The rate-determining steps between pH 1 and 3 involve the addition of both bisulfite (HSO₃⁻) and sulfite (SO₃²⁻) ions. caltech.edu Notably, the sulfite ion is a far more potent nucleophile, with addition rate constants that are four to five orders of magnitude higher than those for bisulfite. caltech.edu
The table below, derived from studies on analogous aldehydes, illustrates the typical range of thermodynamic and kinetic parameters for bisulfite adduct formation, which can be used to estimate the behavior of the glutaraldehyde system.
Table 1: Thermodynamic and Kinetic Data for Aldehyde-Bisulfite Adduct Formation
| Aldehyde | Stability Constant (K) [M⁻¹] | Formation Rate Constant (k_f) [M⁻¹s⁻¹] | Dissociation Rate Constant (k_d) [s⁻¹] |
|---|---|---|---|
| Formaldehyde (B43269) | 1.0 x 10⁷ | 1.8 x 10³ | 1.8 x 10⁻⁴ |
| Acetaldehyde | 1.3 x 10⁵ | 1.2 x 10³ | 9.2 x 10⁻³ |
| Glyoxal | 2.5 x 10⁸ (for the second addition) | Data not available | Data not available |
Note: Data compiled from studies on various aldehyde-bisulfite systems to provide a comparative context. caltech.eduresearchgate.net Conditions such as pH and temperature affect these values.
Molecular Dynamics Simulations of Crosslinking Interactions
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering a window into the dynamic interactions between a crosslinker and a substrate. In the context of this compound, MD simulations could elucidate how the adduct interacts with and forms bonds within a polymer matrix.
Detailed Research Findings: Specific MD simulation studies for this compound are not prevalent in the literature. However, experimental work on its use as a crosslinker for polyvinyl alcohol (PVA) and starch (S) blends provides valuable data that informs our understanding of these interactions. jmaterenvironsci.com In this research, this compound was introduced as a novel crosslinker, and its effect on the thermo-mechanical properties of the PVA/S blend was investigated. jmaterenvironsci.com
The proposed crosslinking mechanism involves the formation of acetal (B89532) bonds between the hydroxyl groups of the PVA and starch polymers and the glutaraldehyde component of the adduct, a reaction that proceeds effectively in acidic conditions. jmaterenvironsci.com This creates intermolecular bridges, forming a more compact and restricted network structure. jmaterenvironsci.com The formation of these crosslinks was observed to significantly increase the viscosity of the polymer blend. As the concentration of the this compound crosslinker was increased, the viscosity rose, indicating the formation of longer, entangled polymer chains. jmaterenvironsci.com
Furthermore, thermal analysis revealed a direct correlation between the concentration of the crosslinker and the glass transition temperature (Tg) of the polymer blend.
Table 2: Effect of this compound Concentration on the Glass Transition Temperature (Tg) of a PVA/Starch Blend
| This compound Conc. (%) | Glass Transition Temperature (Tg) [°C] |
|---|---|
| 0 | 65 |
| 1 | 70 |
| 2 | 75 |
| 3 | 80 |
Data adapted from experimental findings in J. Mater. Environ. Sci. jmaterenvironsci.com
This increase in Tg confirms that the crosslinking restricts the mobility of the polymer chains, enhancing the thermal stability of the material. jmaterenvironsci.com While these are experimental results, they provide the foundational data and system parameters that would be essential for developing and validating a future MD simulation model of this crosslinking process.
Mechanistic Predictions for this compound Reactions
Understanding the reaction mechanism is key to controlling the outcome of a chemical process. For this compound, this involves both the initial adduct formation and its subsequent reactions as a crosslinking agent.
Detailed Research Findings: The formation of the this compound adduct is a classic example of nucleophilic addition to a carbonyl group. echemi.com The reaction proceeds as follows:
Nucleophilic Attack: The sulfur atom of the bisulfite ion (HSO₃⁻), being a strong nucleophile, attacks the electrophilic carbonyl carbon of glutaraldehyde. caltech.edu
Proton Transfer: The resulting intermediate undergoes proton transfer, typically from the solvent (water), to the oxygen atom, forming the stable α-hydroxysulfonate adduct. caltech.edu
Since glutaraldehyde has two aldehyde groups, this reaction occurs at both ends of the molecule, leading to the formation of the disodium (B8443419) salt NaO₃SCH(OH)(CH₂)₃CH(OH)SO₃Na. sigmaaldrich.comsigmaaldrich.com This reaction is known to be fast and thermodynamically favorable. google.com
When used as a crosslinker, the adduct acts as a source of glutaraldehyde. Under appropriate conditions (e.g., acidic environment), the adduct formation is reversible, liberating the reactive glutaraldehyde. jmaterenvironsci.com The freed glutaraldehyde then reacts with available functional groups, such as the hydroxyl groups in PVA/starch blends, via an acetal formation mechanism. jmaterenvironsci.com
Proposed Mechanistic Steps for Crosslinking:
Table 3: Predicted Mechanistic Steps for PVA/Starch Crosslinking
| Step | Description | Reactants | Products |
|---|---|---|---|
| 1 | Adduct Dissociation (Reversible) | This compound Adduct, H⁺ | Glutaraldehyde, Sodium Bisulfite |
| 2 | Protonation of Aldehyde | Glutaraldehyde, H⁺ | Protonated Glutaraldehyde |
| 3 | Nucleophilic Attack by Polymer | Protonated Glutaraldehyde, Polymer-OH | Hemiacetal Intermediate |
| 4 | Protonation and Water Elimination | Hemiacetal Intermediate, H⁺ | Carbocation Intermediate, H₂O |
This mechanism highlights how the this compound compound serves as a stabilized precursor, releasing the active crosslinking agent in a controlled manner.
Structure-Activity Relationship Modeling for Modified Systems
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a compound with its activity. For systems modified with this compound, SAR modeling could predict how changes in the polymer substrate or the crosslinker itself would affect the final properties of the material.
Detailed Research Findings: Specific SAR or QSAR modeling studies for systems crosslinked with this compound have not been identified in the reviewed literature. However, the principles of SAR can be applied conceptually based on the established reaction mechanisms and experimental outcomes.
The "activity" in this context refers to the efficiency of crosslinking and the resulting thermo-mechanical properties of the modified material (e.g., PVA/starch blend). The "structure" refers to the molecular features of both the polymer and the crosslinker.
Key Structural Factors Influencing Activity:
Polymer Substrate:
Hydroxyl Group Density: A higher concentration of accessible hydroxyl groups on the polymer backbone would be expected to increase the potential crosslinking density, leading to a higher Tg and viscosity.
Steric Hindrance: Bulky side groups near the reactive hydroxyl sites on the polymer could sterically hinder the approach of the crosslinker, reducing the reaction rate and efficiency.
Chain Flexibility: More flexible polymer chains might more easily adopt the necessary conformations for intermolecular crosslinking to occur.
Crosslinker (Glutaraldehyde Moiety):
Alkyl Chain Length: While the focus is on glutaraldehyde (a C5 dialdehyde), modifying the length of the alkane chain between the two aldehyde groups would directly impact the distance of the crosslink. A longer chain might provide more flexibility but could reduce the rigidity of the final network.
Substituents on the Chain: Adding substituents to the pentane (B18724) chain of glutaraldehyde would alter its steric profile and electronic properties, likely affecting the stability of the bisulfite adduct and the kinetics of the crosslinking reaction.
These relationships provide a qualitative framework for designing materials with desired properties. For example, to achieve a highly rigid, thermally stable material, one would select a polymer with high density of sterically accessible hydroxyl groups and use a sufficient concentration of the this compound crosslinker to maximize network formation. jmaterenvironsci.com Future QSAR studies could quantify these relationships, allowing for the computational prediction of material properties based on molecular structure.
Emerging Research Frontiers and Future Directions for Glutaraldehyde Sodium Bisulfite
Innovations in Glutaraldehyde (B144438) Sodium Bisulfite Synthesis and Purification
The synthesis of glutaraldehyde sodium bisulfite is an addition reaction between glutaraldehyde and sodium bisulfite. echemi.com This process is a specific instance of a general reaction used for the purification and separation of aldehydes and some ketones. rochester.eduresearchgate.net Innovations in this area focus on optimizing reaction conditions to control the formation of the adduct and developing efficient purification protocols.
The reaction forms a charged bisulfite adduct, which is typically water-soluble, allowing it to be separated from other organic components via liquid-liquid extraction. rochester.edunih.gov Researchers have developed protocols that utilize a miscible organic solvent, like methanol (B129727) or dimethylformamide, to facilitate the transformation of aldehydes into these charged adducts. nih.gov While often used to remove aldehyde impurities, this same principle allows for the targeted synthesis and isolation of the this compound adduct. rochester.eduyoutube.com
A key aspect of this chemistry is its reversibility; the aldehyde can be recovered from the adduct by making the aqueous solution strongly basic. rochester.edu This reversibility presents opportunities for creating "smart" systems where the reactive glutaraldehyde can be released from its more stable bisulfite adduct under specific pH conditions. Future research is aimed at refining these methods for large-scale production and exploring continuous flow processes for more efficient synthesis and purification.
Table 1: Summary of Aldehyde-Bisulfite Adduct Synthesis and Purification Protocols
| Protocol Aspect | Description | Key Parameters | Source |
|---|---|---|---|
| Standard Separation (Aromatic Aldehydes) | Separation of an aldehyde from a mixture by forming the bisulfite adduct. | Solvent: Methanol. Reagents: Saturated aqueous sodium bisulfite. Extraction with ethyl acetate/hexanes. | nih.gov |
| Separation (Aliphatic Aldehydes/Ketones) | Protocol adapted for less reactive aliphatic carbonyls. | Solvent: Dimethylformamide (improves removal rates). Reagents: Saturated aqueous sodium bisulfite. | nih.gov |
| General Removal/Purification | A general workup procedure to remove aldehydes from reaction mixtures. | Solvent: Water-miscible (Methanol, THF, Acetonitrile). The adduct is extracted into the aqueous layer. | rochester.edu |
| Adduct Re-isolation | Recovery of the original aldehyde from the purified aqueous adduct layer. | The aqueous layer containing the adduct is made strongly basic with sodium hydroxide (B78521) to reverse the reaction. | rochester.edu |
Novel Applications in Sustainable Materials and Bioprocessing
The unique reactivity of glutaraldehyde makes it a highly effective cross-linking agent, particularly for proteins in enzyme immobilization. nih.govtandfonline.com The this compound adduct is being explored as a more stable and controllable alternative to free glutaraldehyde in these bioprocessing applications. The adduct can act as a reservoir for glutaraldehyde, potentially allowing for a slower, more controlled release of the cross-linker by adjusting process conditions like pH. google.com This controlled reactivity is crucial for preserving the catalytic activity of enzymes during immobilization. nih.gov
In the realm of sustainable materials, research is pointing toward the use of glutaraldehyde-based cross-linkers in the development of biodegradable polymers. mdpi.commdpi.com For instance, chitosan (B1678972) nanoparticles cross-linked with glutaraldehyde have been investigated for various applications. mdpi.com The use of the bisulfite adduct could offer a pathway to modulate the cross-linking density and, consequently, the mechanical properties and degradation profiles of these biomaterials. The development of novel materials for sustainable agriculture, such as controlled-release fertilizers and pesticides, also presents a potential area of application, where the adduct could be used to formulate more stable active ingredients. rsc.org A study demonstrated that the glutaraldehyde-bisulfite complex is significantly less toxic to certain aquatic organisms than glutaraldehyde alone, suggesting a better environmental profile for specific applications. nih.govresearchgate.net
Development of Advanced Characterization Techniques for this compound Adducts
Understanding the structure and behavior of this compound adducts and their cross-linked products is critical for optimizing their applications. Researchers are employing a suite of advanced characterization techniques to gain these insights.
High-Performance Liquid Chromatography (HPLC) has been used effectively to analyze the formation of the glutaraldehyde-bisulfite complex and to monitor the disappearance of free glutaraldehyde from a solution. nih.govresearchgate.net For studying the resulting cross-linked materials, such as modified proteins or nanoparticles, a different set of techniques is required. Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is used to monitor the structural integrity of materials like chitosan nanoparticles after cross-linking, by observing characteristic chemical bonds. mdpi.com UV-VIS spectroscopy can also be used to track the degradation of these nanoparticles. mdpi.com For detailed structural analysis of protein complexes formed by glutaraldehyde cross-linking, techniques such as SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE), Size-Exclusion Chromatography (SEC), and negative-stain Electron Microscopy (EM) are employed. gitbook.io These methods provide crucial information on the size, shape, and assembly of the resulting biomolecular structures.
Table 2: Advanced Characterization Techniques for Glutaraldehyde Adducts and Cross-linked Materials
| Technique | Application | Information Obtained | Source |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Analysis of the reaction between glutaraldehyde and sodium bisulfite. | Quantifies the formation of the adduct and the consumption of free glutaraldehyde. | nih.govresearchgate.net |
| ATR-FTIR Spectroscopy | Characterization of cross-linked materials (e.g., chitosan nanoparticles). | Provides information on chemical structure and the presence of specific functional groups and bonds. | mdpi.com |
| UV-VIS Spectroscopy | Monitoring the degradation of cross-linked nanoparticles. | Measures changes in optical properties that correlate with material degradation over time. | mdpi.com |
| SDS-PAGE & SEC | Analysis of cross-linked protein complexes. | Determines the molecular weight distribution and oligomeric state of protein assemblies. | gitbook.io |
| Electron Microscopy (EM) | Visualization of cross-linked protein structures. | Provides direct imaging of the morphology and size of cross-linked complexes. | gitbook.io |
Interdisciplinary Research Integrating this compound in Bio-Nanotechnology
Bio-nanotechnology is a rapidly advancing field where this compound is finding new interdisciplinary roles, particularly in the creation of nanocarriers for drug delivery. mdpi.comnih.gov Nanoparticles, due to their small size, can enhance drug bioavailability and enable targeted delivery to specific tissues. juniperpublishers.com
Glutaraldehyde is a common cross-linker used to prepare nanoparticles from biopolymers like chitosan. mdpi.com These glutaraldehyde-crosslinked chitosan nanoparticles have been studied for applications such as pulmonary drug delivery. The research in this area involves preparing the nanoparticles within a water-in-oil emulsion system and then cross-linking them. mdpi.com The use of the this compound adduct in these protocols could provide a more controlled and potentially milder cross-linking process. This could be crucial for encapsulating sensitive drug molecules without damaging them and for fine-tuning the release characteristics of the nanocarrier. Future research will likely focus on leveraging the adduct's pH-dependent stability to create stimuli-responsive nanoparticles that release their payload only when they reach the specific pH environment of a target tissue, thereby reducing side effects and improving therapeutic efficacy. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
